molecular formula C17H15ClN2O B13764499 N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride CAS No. 77234-74-3

N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride

Cat. No.: B13764499
CAS No.: 77234-74-3
M. Wt: 298.8 g/mol
InChI Key: KGTSTXQDZSKHEQ-UHFFFAOYSA-N
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Description

N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride is a synthetic organic compound characterized by an imidazole ring linked via a methylene bridge to a 2-phenylbenzoyl group, with a hydrochloride salt enhancing its solubility (Fig. 1). Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to pathways described for related imidazole derivatives .

Properties

CAS No.

77234-74-3

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

2-(1H-imidazol-1-ium-1-yl)-1-(2-phenylphenyl)ethanone;chloride

InChI

InChI=1S/C17H14N2O.ClH/c20-17(12-19-11-10-18-13-19)16-9-5-4-8-15(16)14-6-2-1-3-7-14;/h1-11,13H,12H2;1H

InChI Key

KGTSTXQDZSKHEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Mechanism of Action

The mechanism of action of N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of bioactive molecules:

  • Benzimidazolone derivatives (e.g., Compounds 16–21 in ): These feature a benzoimidazolone core substituted with chloro groups and diverse side chains. Unlike N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride, they incorporate a lactam ring (2-oxo-2,3-dihydro-1H-benzo[d]imidazole), which enhances hydrogen-bonding capacity.
  • Imidazole-based CYP2D6 inactivators (e.g., SCH 66712 in ): SCH 66712 contains a 2-phenylimidazole linked to a piperazinylpyrimidine group. Its mechanism involves forming a methylene quinone metabolite via phenyl ring oxidation, leading to irreversible CYP2D6 inhibition. The absence of a benzoyl group in SCH 66712 differentiates its metabolic pathway from the target compound .
  • Benzamide-benzimidazole hybrids (e.g., Compound W1 in ): These derivatives combine benzimidazole-thioacetamido and nitro-substituted benzamide groups. The thioether linkage in W1 may enhance antimicrobial activity compared to the methylene bridge in the target compound .
  • Hydrochloride salts of imidazole derivatives (e.g., Phenamazoline Hydrochloride in ): These emphasize the role of hydrochloride salts in improving bioavailability. Phenamazoline’s aniline-linked dihydroimidazole structure contrasts with the target’s benzoyl-substituted imidazole .

Pharmacological and Biochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity
N-((2-Phenylbenzoyl)methyl)imidazole HCl C17H15ClN2O (estimated) ~306.77 (estimated) Imidazole, 2-phenylbenzoyl, HCl Hypothesized enzyme inhibition
Compound 16 C23H20ClN3O2 405.88 Benzoimidazolone, chloro, benzamide p53-Mdm2 antagonism
SCH 66712 C22H22FN5 399.44 2-Phenylimidazole, piperazinylpyrimidine CYP2D6 inactivation (IC50: <1 µM)
W1 C22H17N5O4S2 495.53 Benzimidazole-thioacetamido, dinitrophenyl Antimicrobial, anticancer
Phenamazoline HCl C10H14ClN3 211.69 Dihydroimidazole, aniline, HCl Not specified

Key Observations :

  • Chloro substituents : Compounds 16–21 () and W1 () utilize chloro or nitro groups to enhance electrophilicity and target binding. The absence of such groups in the target compound may reduce its reactivity but improve metabolic stability.
  • Hydrochloride salts : Both Phenamazoline and the target compound employ HCl salts, likely to enhance aqueous solubility and oral absorption .

Metabolic and Stability Considerations

  • SCH 66712 undergoes oxidation at the imidazole phenyl group, generating reactive intermediates that form protein adducts . The target compound’s 2-phenylbenzoyl group may similarly undergo hepatic oxidation, though its methylene bridge could alter metabolic pathways.
  • Benzoimidazolone derivatives () exhibit stability due to their rigid lactam rings, whereas the target compound’s flexibility might affect its pharmacokinetic profile.

Biological Activity

N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its structural characteristics, biological activities, and relevant case studies.

Structural Information

This compound has the following structural characteristics:

  • Molecular Formula : C₁₇H₁₄N₂O
  • SMILES Notation : C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CN3C=CN=C3
  • InChI : InChI=1S/C17H14N2O/c20-17(12-19-11-10-18-13-19)16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-11,13H,12H2

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial cell membranes, leading to cell death. In vitro studies have shown efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Antitumor Activity

Imidazole derivatives are also known for their antitumor properties. This compound has been tested in several cancer cell lines. The compound demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis in cancer cells. This activity is believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study conducted on the antimicrobial properties of this compound showed a notable reduction in bacterial growth when applied to cultures of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Antitumor Activity in Cell Lines
    • In a study evaluating the antitumor effects, this compound was administered to human breast cancer (MCF7) and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF7 and 30 µM for A549 after 48 hours of treatment.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+263.11791161.1
[M+Na]+285.09985176.5
[M+NH4]+280.14445169.5
[M+K]+301.07379169.9
[M-H]-261.10335166.4

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